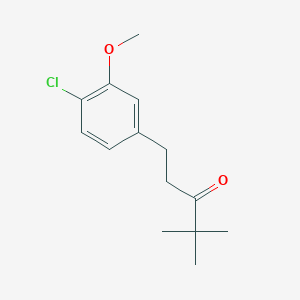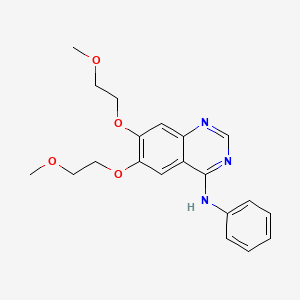
Zotepine N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zotepine N-Oxide is a metabolite of Zotepine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and acute bipolar mania. Zotepine itself is a dibenzothiepin derivative that acts as a dopamine and serotonin antagonist. This compound retains many of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields .
Vorbereitungsmethoden
The preparation of Zotepine N-Oxide involves the oxidation of Zotepine. This can be achieved through various synthetic routes, including:
Oxidation with Hydrogen Peroxide: Zotepine can be oxidized using hydrogen peroxide in the presence of a catalyst to form this compound.
Oxidation with m-Chloroperbenzoic Acid: Another method involves the use of m-chloroperbenzoic acid as an oxidizing agent under controlled conditions to yield this compound.
Analyse Chemischer Reaktionen
Zotepine N-Oxide undergoes several types of chemical reactions:
Oxidation: As an oxidized form of Zotepine, it can undergo further oxidation reactions.
Reduction: this compound can be reduced back to Zotepine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen and oxygen atoms.
Common reagents and conditions used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Zotepine N-Oxide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the oxidation and reduction of antipsychotic drugs.
Biology: Researchers study its effects on neurotransmitter systems to understand its pharmacological properties.
Medicine: this compound is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: The compound is used in the development of new antipsychotic medications and in the study of drug metabolism .
Wirkmechanismus
Zotepine N-Oxide exerts its effects through several mechanisms:
Dopamine Antagonism: It has a high affinity for D1- and D2-like dopamine receptors, inhibiting dopamine activity.
Serotonin Antagonism: The compound also antagonizes several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7.
Noradrenaline Reuptake Inhibition: This compound inhibits the reuptake of noradrenaline, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Zotepine N-Oxide can be compared with other similar compounds, such as:
Norzotepine: Another metabolite of Zotepine, which also exhibits antipsychotic properties.
Mosapramine: A benzamide antipsychotic with similar dopamine and serotonin antagonistic effects.
Timiperone: A butyrophenone antipsychotic with a different chemical structure but similar pharmacological actions.
This compound is unique due to its specific oxidation state and its combined effects on dopamine and serotonin receptors, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
63720-83-2 |
|---|---|
Molekularformel |
C₁₈H₁₈ClNO₂S |
Molekulargewicht |
347.86 |
Synonyme |
2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine N-Oxide; Dibenzo[b,f]thiepin Ethanamine derivative |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


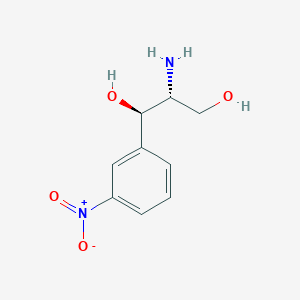

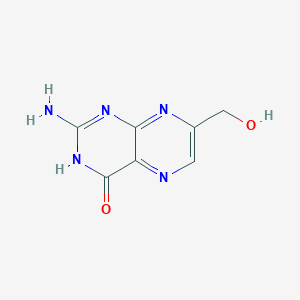
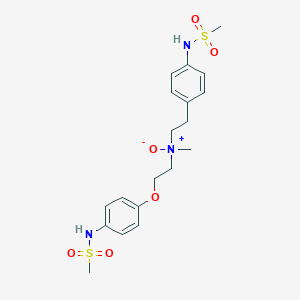
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
